An In-depth Technical Guide on the Synthesis and Discovery of 1,2,3,4,5,6-Hexachlorocyclohexane
An In-depth Technical Guide on the Synthesis and Discovery of 1,2,3,4,5,6-Hexachlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is for informational and educational purposes only. The synthesis of 1,2,3,4,5,6-hexachlorocyclohexane involves hazardous materials and procedures and should only be conducted by trained professionals in a controlled laboratory setting with appropriate safety measures. The isomers of hexachlorocyclohexane are persistent organic pollutants with significant health and environmental risks.
Introduction
1,2,3,4,5,6-Hexachlorocyclohexane (HCH), erroneously sometimes referred to as benzene hexachloride (BHC), is a synthetic chlorinated organic compound. It exists as nine stereoisomers, with the most notable being the gamma-isomer (γ-HCH), commonly known as lindane.[1][2] This guide provides a comprehensive overview of the discovery, synthesis, and properties of HCH isomers, with a focus on the technical aspects relevant to chemical research and development.
Discovery and Historical Context
The initial synthesis of hexachlorocyclohexane is credited to Michael Faraday in 1825.[2] However, its potent insecticidal properties remained unknown for over a century. In 1912, the Dutch chemist Teunis van der Linden was the first to isolate and describe the γ-isomer.[2] The discovery of the insecticidal activity of HCH isomers was a case of multiple discovery in the early 1940s.[2] Subsequently, the γ-isomer, lindane, was widely used as a broad-spectrum insecticide in agriculture and for pharmaceutical purposes to treat lice and scabies.[3] Due to its environmental persistence and health risks, the production and agricultural use of lindane have been banned or severely restricted under the Stockholm Convention on Persistent Organic Pollutants.[4]
Isomers of 1,2,3,4,5,6-Hexachlorocyclohexane
Hexachlorocyclohexane has several stereoisomers, with the most common and commercially significant being α-HCH, β-HCH, γ-HCH, and δ-HCH.[5] The insecticidal activity is almost exclusively attributed to the γ-isomer.[6] The technical-grade product of HCH synthesis is a mixture of these isomers.[5]
Isomer Distribution in Technical HCH
The photochemical chlorination of benzene yields a mixture of HCH isomers. The typical composition of technical-grade HCH is as follows:
| Isomer | Percentage in Technical Mixture |
| α-HCH | 60-70% |
| β-HCH | 5-12% |
| γ-HCH (Lindane) | 10-15% |
| δ-HCH | 6-10% |
| Other isomers (e.g., ε-HCH) | 3-4% |
| (Data sourced from the Toxicological Profile for Hexachlorocyclohexane by the Agency for Toxic Substances and Disease Registry)[5] |
Properties of Major HCH Isomers
The physical and chemical properties of the four main isomers of HCH differ significantly, which influences their environmental fate and biological activity.
| Property | α-HCH | β-HCH | γ-HCH (Lindane) | δ-HCH |
| CAS Number | 319-84-6 | 319-85-7 | 58-89-9 | 319-86-8 |
| Molecular Formula | C₆H₆Cl₆ | C₆H₆Cl₆ | C₆H₆Cl₆ | C₆H₆Cl₆ |
| Molar Mass ( g/mol ) | 290.83 | 290.83 | 290.83 | 290.83 |
| Appearance | White crystalline solid | White crystalline solid | Colorless crystals | Plates |
| Melting Point (°C) | 156-161 | ≥300 | ~113 | 137 |
| Boiling Point (°C) | - | 373.64 (rough estimate) | 323 | 60 at 0.36 mm Hg |
| Water Solubility (mg/L at 25°C) | Recalcitrant to degradation | 0.24 | 7-10 | 31.4 |
| Vapor Pressure (mm Hg at 25°C) | - | 4.66 | - | 3.5 x 10⁻⁵ |
| log Kow | - | - | 3.2-3.7 | 4.14 |
| (Data compiled from various sources including PubChem and ChemicalBook)[7][8][9][10] |
Synthesis of 1,2,3,4,5,6-Hexachlorocyclohexane
The industrial synthesis of HCH is achieved through the photochemical addition of chlorine to benzene. This reaction proceeds via a free-radical chain mechanism.[1]
Reaction Mechanism
The synthesis is a radical addition reaction, which is in contrast to the electrophilic substitution that occurs when benzene is chlorinated in the presence of a Lewis acid catalyst.[1] The high C-H bond dissociation energy in benzene disfavors hydrogen abstraction, and the addition of chlorine disrupts the aromaticity of the ring, leading to rapid subsequent additions of chlorine molecules.[1]
Experimental Protocol: Photochemical Chlorination of Benzene
This protocol is a representative example for a laboratory-scale synthesis.
Materials and Equipment:
-
Benzene (reagent grade)
-
Chlorine gas
-
Photochemical reactor with a UV lamp (e.g., mercury vapor lamp)
-
Gas washing bottle
-
Reaction vessel with a stirrer and temperature control
-
Apparatus for solvent removal (e.g., rotary evaporator)
Procedure:
-
Reaction Setup: A solution of benzene in an inert solvent (or neat benzene) is placed in the photochemical reactor. The reactor is equipped with a UV lamp, a gas inlet for chlorine, and a condenser.
-
Initiation: The UV lamp is turned on to initiate the reaction. Chlorine gas is bubbled through the benzene solution at a controlled rate.
-
Reaction Conditions: The reaction is typically carried out at a low temperature to favor the formation of the γ-isomer. The reaction is exothermic, so cooling is necessary to maintain the desired temperature.
-
Monitoring: The progress of the reaction can be monitored by measuring the consumption of chlorine or by analyzing the reaction mixture using gas chromatography.
-
Workup: Once the desired conversion is achieved, the UV lamp is turned off, and the chlorine supply is stopped. Excess chlorine and any formed HCl are removed by washing with a caustic solution.
-
Isolation: The solvent and unreacted benzene are removed by distillation or under reduced pressure, yielding the crude HCH mixture as a solid.
Separation and Purification of Isomers
The crude product from the synthesis is a mixture of isomers. The separation of the desired γ-isomer (lindane) is a critical step. Fractional crystallization is a common method for this purpose.[11][12]
Experimental Protocol: Isomer Separation by Fractional Crystallization
This protocol outlines a general procedure for separating HCH isomers.
Materials and Equipment:
-
Crude HCH mixture
-
Crystallization vessel with temperature control
-
Filtration apparatus
Procedure:
-
Initial Extraction: The crude HCH mixture is treated with a solvent such as methanol or acetic acid, in which the α and β isomers are more soluble than the γ-isomer.[3][13] This step enriches the solid residue with the γ-isomer.
-
Selective Crystallization: The enriched mixture is then dissolved in a suitable solvent (e.g., chloroform) at an elevated temperature to create a saturated solution.[11]
-
Cooling: The solution is slowly cooled to induce crystallization. The different isomers will crystallize at different rates and temperatures due to their varying solubilities.
-
Fractional Separation: The crystals are separated by filtration at different temperature intervals. The γ-isomer, being less soluble under certain conditions, can be selectively crystallized and isolated.
-
Purity Analysis: The purity of the isolated isomers is determined using analytical techniques such as gas chromatography or high-performance liquid chromatography.
Visualizations
Workflow for Synthesis and Separation of γ-HCH
Caption: General workflow for the synthesis and separation of γ-HCH.
Chair Conformations of Major HCH Isomers
Caption: Chair conformations of the four major HCH isomers. (a=axial, e=equatorial)
References
- 1. Hexachlorocyclohexane - Wikipedia [en.wikipedia.org]
- 2. Lindane - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. chegg.com [chegg.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Lindane (Ref: OMS 17) [sitem.herts.ac.uk]
- 7. BETA-HCH CAS#: 319-85-7 [m.chemicalbook.com]
- 8. alpha-HCH D6 | C6H6Cl6 | CID 90476870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Lindane - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. delta-Hexachlorocyclohexane - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. US2573676A - Process for separating the isomers of hexachlorocyclohexane - Google Patents [patents.google.com]
- 12. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 13. collegedunia.com [collegedunia.com]
